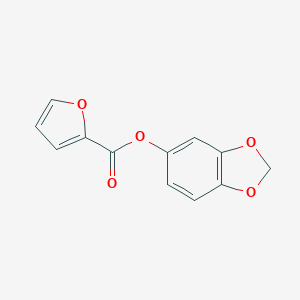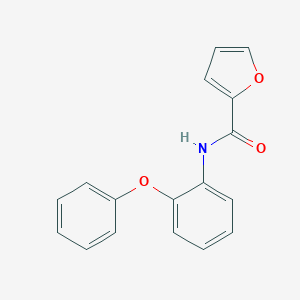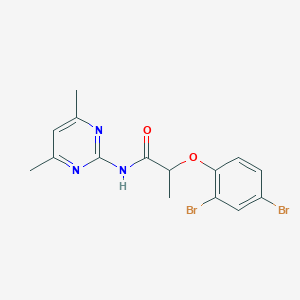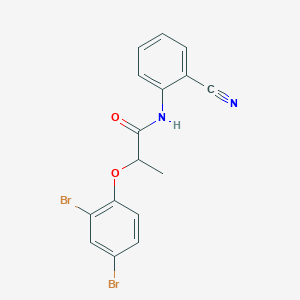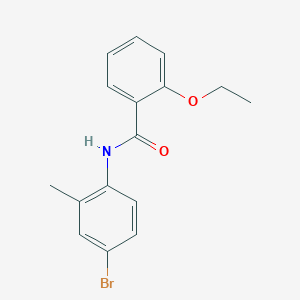
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide, also known as BMEB, is a chemical compound that belongs to the benzamide class of compounds. It is a white to off-white crystalline powder that is sparingly soluble in water. BMEB has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer properties and can induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide is its potent anti-cancer properties. It has been shown to be effective against various cancer cell lines and has the potential to be used in the treatment of cancer. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide also has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide. One of the areas of research is the development of more potent HDAC inhibitors. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has shown to be a potent HDAC inhibitor, but there is still room for improvement. Another area of research is the development of more water-soluble forms of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide. This can make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide also has neuroprotective effects and can prevent the formation of beta-amyloid plaques. However, its low solubility in water can make it difficult to administer in vivo. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide can be synthesized through a reaction between 4-bromo-2-methylbenzoic acid and 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has been extensively studied for its potential use in various research applications. One of the most promising applications of N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide is in the field of cancer research. Studies have shown that N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H16BrNO2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-9-8-12(17)10-11(14)2/h4-10H,3H2,1-2H3,(H,18,19) |
Clave InChI |
GIWFQSISQKYNSF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



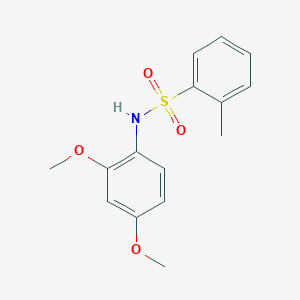

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
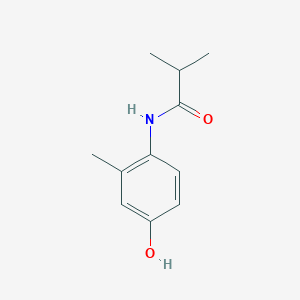

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
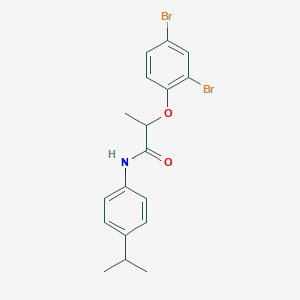
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
